(Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide
Description
(Z)-6-Methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide is a chromene-derived compound featuring a methoxy group at position 6, a p-tolylimino substituent at position 2, and a carboxamide group at position 3. The Z-configuration of the imino group is critical for its stereochemical stability and intermolecular interactions, such as hydrogen bonding, which influence its solubility and crystallinity .
The synthesis of this compound typically involves condensation reactions between substituted chromene precursors and aromatic amines. For example, Meldrum’s acid and pyridine are used to generate intermediates, followed by reactions with p-toluidine to install the imino group .
Properties
IUPAC Name |
6-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-3-5-13(6-4-11)20-18-15(17(19)21)10-12-9-14(22-2)7-8-16(12)23-18/h3-10H,1-2H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUARYBZHCNKYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide typically involves the condensation of 6-methoxy-2H-chromene-3-carboxylic acid with p-toluidine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or toluene, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or imino groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Findings :
- The electron-withdrawing trifluoromethyl group (3-CF3) enhances lipophilicity (higher LogP) and improves antiproliferative potency, likely due to increased membrane permeability and target binding .
- The p-tolyl group’s electron-donating nature reduces LogP compared to CF3 analogs but retains moderate bioactivity, suggesting a balance between solubility and efficacy .
- The 4-phenoxyphenyl analog exhibits lower antiproliferative activity but higher antimicrobial effects, possibly due to altered interactions with bacterial enzymes .
Position 6 Modifications
The methoxy group at position 6 is a key pharmacophore. Comparisons with halogenated analogs reveal:
| Compound Name | Position 6 Substituent | Hydrogen Bonding Capacity | Thermal Stability (°C) |
|---|---|---|---|
| This compound | OCH3 | Moderate (H-bond acceptor) | 215 |
| 6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide | Br | Low | 198 |
| 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives (e.g., 5a–i) | COOH | High (H-bond donor/acceptor) | 230 |
Key Findings :
- Methoxy groups enhance thermal stability compared to bromine due to reduced steric hindrance and stronger intramolecular interactions .
- Carboxylic acid derivatives (e.g., 3-oxo-3H-benzo[f]chromene-2-carboxylic acid) exhibit superior hydrogen bonding, improving crystallinity but reducing cell permeability .
Carboxamide vs. Ester Derivatives
The carboxamide group at position 3 is pivotal for target recognition. Comparisons with ester analogs include:
| Compound Name | Position 3 Functional Group | Enzymatic Stability (t1/2, h) | Binding Affinity (Ki, nM) |
|---|---|---|---|
| This compound | CONH2 | 6.7 | 45 |
| Ethyl 6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxylate | COOEt | 2.3 | 120 |
| Methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate (5a) | COOMe | 1.8 | 220 |
Biological Activity
(Z)-6-methoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of the compound’s biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of chromene derivatives, characterized by a chromene core with various substituents that influence its biological activity. The structural formula can be represented as follows:
This compound features a methoxy group at the 6-position, a p-tolyl imino group at the 2-position, and a carboxamide functional group at the 3-position. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown potential as an anticancer agent through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. For instance, it has been reported to inhibit TNF-α, a cytokine involved in inflammation and cancer progression .
- A study demonstrated that derivatives of chromene compounds exhibit selective cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .
- Antimicrobial Properties :
- Cell Membrane Permeability :
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with salicylaldehyde and p-toluidine as primary reactants.
- Reaction Conditions : Utilizing mild reaction conditions with base catalysis, the reaction proceeds through a series of steps including deprotonation, conjugate addition, and cyclization to form the chromene structure.
- Purification : The final product is purified using column chromatography techniques.
The overall yield and efficiency of this synthetic route make it suitable for large-scale production .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer efficacy on breast cancer cells | Significant reduction in cell viability at concentrations above 10 µM; induction of apoptosis confirmed via flow cytometry. |
| Study 2 | Antimicrobial activity against Staphylococcus aureus | Inhibition zones observed in agar diffusion tests; MIC values determined at 50 µg/mL. |
| Study 3 | Membrane permeability assessment | Compound effectively stained mitochondria in live cell imaging without significant cytotoxicity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
